1,1-Dimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride
Description
1,1-Dimethyl-2,8-diazaspiro[45]decan-3-one hydrochloride is a chemical compound that belongs to the class of spirocyclic compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Properties
IUPAC Name |
1,1-dimethyl-2,8-diazaspiro[4.5]decan-3-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O.ClH/c1-9(2)10(7-8(13)12-9)3-5-11-6-4-10;/h11H,3-7H2,1-2H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPANMAOYOPQBGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCNCC2)CC(=O)N1)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1,1-Dimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride typically involves a multi-step process. One common synthetic route includes the condensation of N-benzylpiperidone with an appropriate amine and thioglycolic acid in toluene under reflux conditions. This reaction is facilitated by the use of a Dean-Stark apparatus to remove water, which drives the reaction to completion . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1,1-Dimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain functional groups.
Scientific Research Applications
1,1-Dimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride has several scientific research applications:
Medicinal Chemistry: It has been studied as a potential inhibitor of receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death.
Pharmacology: The compound has shown promise in the development of new drugs for treating various diseases, including cancer and neurodegenerative disorders.
Biological Research: It is used in studies investigating cell signaling pathways and molecular mechanisms underlying cell death and survival.
Industrial Applications: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1,1-Dimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride involves the inhibition of receptor-interacting protein kinase 1 (RIPK1). By blocking the kinase activity of RIPK1, the compound prevents the activation of the necroptosis pathway, thereby reducing cell death in inflammatory conditions. This inhibition is achieved through the binding of the compound to the active site of RIPK1, which interferes with its ability to phosphorylate downstream targets .
Comparison with Similar Compounds
1,1-Dimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride can be compared with other spirocyclic compounds, such as:
2,8-Diazaspiro[4.5]decan-1-one derivatives: These compounds also exhibit inhibitory activity against RIPK1 and have similar applications in medicinal chemistry.
1-Thia-4,8-diazaspiro[4.5]decan-3-one derivatives: These compounds have been studied for their anti-ulcer activity and show potential as therapeutic agents for gastrointestinal disorders.
8-Benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: This compound has been identified as a potent RIPK1 inhibitor and serves as a lead compound for further structural optimization.
The uniqueness of this compound lies in its specific structural features and its potent inhibitory activity against RIPK1, making it a valuable compound in the development of new therapeutic agents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
